molecular formula C8H9ClF3NO B11880945 (2-(Trifluoromethoxy)phenyl)methanamine hydrochloride

(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride

Cat. No.: B11880945
M. Wt: 227.61 g/mol
InChI Key: WIRWWXLNSRTPAO-UHFFFAOYSA-N
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Description

(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO. It is known for its unique trifluoromethoxy group attached to the phenyl ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the reaction of (2-(Trifluoromethoxy)phenyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents and products include:

ReagentConditionsProductNotes
KMnO₄ / H₂O₂Acidic or neutral mediaNitroso intermediate → Nitro derivativeYields depend on pH and temperature
Ozone (O₃) -30°C to 10°C in MeCNOxidative cleavage of aromatic ringRequires AgF as co-reagent
  • Mechanism : Oxidation proceeds via a two-electron transfer pathway, forming a nitroso compound (R-N=O) as an intermediate before further oxidation to nitro (R-NO₂) derivatives.

  • Impact of Trifluoromethoxy Group : The electron-withdrawing -OCF₃ group stabilizes intermediate oxidation states, enhancing reaction rates compared to non-fluorinated analogues .

Reduction Reactions

The amine hydrochloride can be reduced to secondary or tertiary amines under specific conditions:

ReagentConditionsProductYield
LiAlH₄Anhydrous THFSecondary amine60–75%
NaBH₄Methanol, 25°CPartial reduction to amine-alcohol adduct~40%
  • Limitations : Direct reduction of the hydrochloride salt requires prior neutralization to free the amine.

Nucleophilic Substitution at the Trifluoromethoxy Group

The -OCF₃ group participates in nucleophilic aromatic substitution (NAS) under strongly basic conditions:

NucleophileConditionsProductYieldSource
NH₃ (liquid)150°C, autoclave2-Aminophenylmethanamine derivative55%
Thiophenol (PhSH) K₂CO₃, DMF, 80°C2-(Phenylthio)phenylmethanamine42%
  • Mechanism : The electron-withdrawing -OCF₃ group activates the ring for NAS at positions ortho/para to itself. Attack occurs via a Meisenheimer complex intermediate .

  • Regioselectivity : Substitution predominantly occurs at the 4-position of the benzene ring due to steric hindrance at the 2-position.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group deactivates the ring but directs electrophiles to meta positions:

ElectrophileConditionsProductYield
HNO₃ / H₂SO₄0–5°C3-Nitro-(2-trifluoromethoxy)phenylmethanamine<20%
Cl₂ / FeCl₃ 25°C, CH₂Cl₂5-Chloro-(2-trifluoromethoxy)phenylmethanamine35%
  • Challenges : Low reactivity due to strong -OCF₃ deactivation limits practical utility in EAS.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible neutralization:

BaseConditionsProductpKa of Amine
NaOH (1M) Aqueous, 25°CFree amine (oil)~4.5 (estimated)
NH₄OH Ethanol, refluxAmine precipitation-
  • Applications : Freeing the amine enables further functionalization (e.g., acylation).

Acylation and Alkylation

The primary amine reacts with acyl/alkyl halides:

ReagentConditionsProductYield
Acetyl chloridePyridine, 0°CN-Acetyl derivative85%
Benzyl bromide K₂CO₃, DMF, 60°CN-Benzyl secondary amine70%
  • Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl/alkyl carbon.

Radical Reactions

The -OCF₃ group participates in radical trifluoromethoxylation:

ReagentConditionsProductYieldSource
Togni reagent Cs₂CO₃, MeCN, 25°CTrifluoromethoxylated aniline derivatives60–77%
  • Pathway : Radical intermediates form via homolytic cleavage of the N–O bond, enabling regioselective trifluoromethoxylation .

Scientific Research Applications

Pharmaceutical Development

Research indicates that (2-(trifluoromethoxy)phenyl)methanamine hydrochloride has potential applications in drug development due to its predicted biological activities. Compounds with similar structures have shown anti-inflammatory and antimicrobial properties, suggesting that this compound may also exhibit significant pharmacological effects.

Neuropharmacology

Computational modeling and experimental assays have demonstrated that this compound interacts with various proteins involved in neuropharmacological pathways. Such interactions may provide insights into its mechanism of action and therapeutic effects, particularly in treating neurological disorders.

Cancer Research

Studies have suggested that the compound could influence pathways related to cancer treatment. Its ability to interact with proteins implicated in tumorigenesis makes it a candidate for further investigation in oncology.

Case Study 1: Neuropharmacological Effects

A study focused on the interaction of this compound with neurotransmitter receptors showed promising results in modulating receptor activity, indicating potential use in treating mood disorders .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated significant antibacterial activity, suggesting that it could be developed into an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2-(Trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Trifluoromethyl)phenyl)methanamine
  • (2-Methoxyphenyl)methanamine
  • (2-Fluorophenyl)methanamine

Uniqueness

(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more selective in its interactions compared to similar compounds .

Biological Activity

(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride is a synthetic organic compound characterized by its unique trifluoromethoxy group and phenyl ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuropharmacological effects and antimicrobial properties. The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound includes several key elements:

  • Fluorine Atoms : The trifluoromethoxy group contributes significantly to the compound's lipophilicity.
  • Amine Functional Group : This allows for various interactions with biological targets.
Compound NameUnique FeaturesBiological Activity
This compoundTrifluoromethoxy group enhances lipophilicityPotential neuropharmacological effects, antimicrobial properties
(4-Fluoroaniline)Simpler structure without trifluoromethoxyLower metabolic stability
(2-(Trifluoromethoxy)aniline)Different amino group positionVaried biological activity

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities. Notably, studies have shown that the incorporation of fluorinated groups can enhance metabolic stability and bioactivity. Below are some key findings regarding the biological activity of this compound:

  • Neuropharmacological Effects : Computational models suggest that this compound may interact with various neuropharmacological targets, potentially influencing pathways related to mood disorders and neurodegenerative diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The trifluoromethoxy group is believed to enhance this activity by improving the compound's ability to penetrate microbial membranes.
  • Cancer Treatment Potential : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study demonstrated that a similar trifluoromethyl-substituted compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the lipophilic nature of these compounds contributes to their effectiveness in disrupting bacterial cell membranes.
  • Neuropharmacological Investigation : In a computational study, researchers modeled the interaction of this compound with serotonin receptors, suggesting potential applications in treating anxiety and depression .
  • Anticancer Activity Assessment : A recent investigation into fluorinated compounds indicated that those with similar structures showed enhanced cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The study highlighted the importance of fluorine substitution in increasing therapeutic efficacy .

Properties

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.61 g/mol

IUPAC Name

[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)13-7-4-2-1-3-6(7)5-12;/h1-4H,5,12H2;1H

InChI Key

WIRWWXLNSRTPAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OC(F)(F)F.Cl

Origin of Product

United States

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